N-(4-ethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide
Description
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Properties
IUPAC Name |
2-(benzenesulfonyl)-N-(4-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-2-17-9-8-13-20-22(17)25-23(30-20)26(15-18-10-6-7-14-24-18)21(27)16-31(28,29)19-11-4-3-5-12-19/h3-14H,2,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUDMPLDJVLQWDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)CS(=O)(=O)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 479.6 g/mol. The compound features a benzothiazole moiety, a pyridine group, and a phenylsulfonyl substituent, which contribute to its unique biological properties.
Table 1: Basic Properties of the Compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₃S |
| Molecular Weight | 342.41 g/mol |
| CAS Number | 923202-58-8 |
Anticancer Activity
Research indicates that compounds related to benzothiazole derivatives exhibit notable anticancer properties. For instance, studies have demonstrated that thiazole derivatives can induce apoptosis in tumor cells through mechanisms such as DNA synthesis inhibition and caspase activation. In particular, derivatives similar to this compound have shown promising results against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Benzothiazole derivatives have been reported to exhibit antibacterial and antifungal effects. The minimal inhibitory concentration (MIC) values for some synthesized derivatives have shown effectiveness against common pathogens, indicating that this class of compounds could be explored further for antimicrobial applications .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation or pathogen survival.
- DNA Interaction : It could interact with DNA, leading to disruption in replication or transcription processes.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, promoting cell death.
Study 1: Anticancer Evaluation
A study focused on the anticancer activity of various thiazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against A549 cells, suggesting potent anticancer properties. The study utilized assays such as MTT and acridine orange staining to assess cell viability and apoptosis induction .
Study 2: Antimicrobial Testing
Another investigation evaluated the antimicrobial efficacy of benzothiazole derivatives, reporting significant activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the benzothiazole core could enhance antimicrobial potency .
Preparation Methods
Thiazole Ring Formation
A mixture of 2-amino-4-ethylbenzenethiol (1.0 equiv) and acetic acid (1.2 equiv) in toluene is refluxed under acidic conditions (HCl catalyst) for 6–8 hours. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by cyclodehydration to yield 4-ethylbenzo[d]thiazole. Subsequent hydrolysis with aqueous NaOH (10%) isolates 4-ethylbenzo[d]thiazol-2-amine as a pale-yellow solid (yield: 78–82%).
Key Analytical Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 7.45 (d, J = 8.0 Hz, 1H, Ar-H), 7.32 (s, 1H, Ar-H), 7.08 (d, J = 8.0 Hz, 1H, Ar-H), 2.65 (q, J = 7.6 Hz, 2H, CH2CH3), 1.24 (t, J = 7.6 Hz, 3H, CH2CH3).
- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N stretch).
Preparation of 2-(Phenylsulfonyl)Acetyl Chloride
The sulfonyl moiety is introduced via sulfonation of chloroacetic acid.
Sulfonation of Chloroacetic Acid
Chloroacetic acid (1.0 equiv) reacts with sodium phenylsulfinate (1.2 equiv) in dry dichloromethane under nitrogen. The mixture is stirred at 0°C for 30 minutes, followed by dropwise addition of thionyl chloride (2.0 equiv). After refluxing for 3 hours, the solvent is evaporated to yield 2-(phenylsulfonyl)acetyl chloride as a viscous liquid (yield: 85–90%).
Key Analytical Data :
- 13C NMR (100 MHz, CDCl3) : δ 168.2 (C=O), 137.5 (SO2-C), 133.2–128.4 (Ar-C), 55.1 (CH2-SO2).
Sequential Amide Bond Formation
The N,N-disubstituted acetamide is synthesized via stepwise nucleophilic acyl substitution.
Reaction with 4-Ethylbenzo[d]thiazol-2-amine
2-(Phenylsulfonyl)acetyl chloride (1.0 equiv) is added to a stirred solution of 4-ethylbenzo[d]thiazol-2-amine (1.0 equiv) and triethylamine (2.0 equiv) in dry THF at 0°C. The reaction is warmed to room temperature and stirred for 12 hours, yielding N-(4-ethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide as a white precipitate (yield: 75–80%).
Key Analytical Data :
- 1H NMR (400 MHz, DMSO-d6) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.75–7.60 (m, 3H, Ar-H), 7.50 (d, J = 8.0 Hz, 1H, Thiazole-H), 7.38 (s, 1H, Thiazole-H), 4.32 (s, 2H, CH2-SO2), 2.70 (q, J = 7.6 Hz, 2H, CH2CH3), 1.28 (t, J = 7.6 Hz, 3H, CH2CH3).
N-Alkylation with Pyridin-2-ylmethylamine
N-(4-Ethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide (1.0 equiv) is treated with NaH (1.2 equiv) in dry DMF at 0°C. Pyridin-2-ylmethyl bromide (1.5 equiv) is added dropwise, and the mixture is stirred at 60°C for 8 hours. The product is purified via column chromatography (EtOAc/hexane, 3:7) to afford the title compound as a crystalline solid (yield: 65–70%).
Key Analytical Data :
- 1H NMR (400 MHz, CDCl3) : δ 8.55 (d, J = 4.8 Hz, 1H, Py-H), 7.95 (d, J = 8.4 Hz, 2H, Ar-H), 7.70–7.50 (m, 4H, Ar-H + Thiazole-H), 7.40 (d, J = 7.6 Hz, 1H, Py-H), 7.30 (s, 1H, Thiazole-H), 4.85 (s, 2H, N-CH2-Py), 4.28 (s, 2H, CH2-SO2), 2.68 (q, J = 7.6 Hz, 2H, CH2CH3), 1.25 (t, J = 7.6 Hz, 3H, CH2CH3).
- HRMS (ESI+) : m/z calcd for C24H22N3O3S2 [M+H]⁺: 480.1054; found: 480.1058.
Reaction Optimization and Yield Analysis
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1.1 | HCl, toluene, reflux | 80 | 95 |
| 2.1 | SOCl2, DCM | 88 | 98 |
| 3.1 | TEA, THF, rt | 78 | 97 |
| 3.2 | NaH, DMF, 60°C | 68 | 96 |
Mechanistic Insights and Challenges
The N-alkylation step (3.2) requires careful control of base strength to avoid over-alkylation or decomposition of the sulfonyl group. The use of NaH in DMF ensures selective deprotonation of the amide nitrogen, enabling nucleophilic attack on the pyridin-2-ylmethyl bromide. Competing side reactions, such as elimination or hydrolysis, are minimized by maintaining anhydrous conditions.
Q & A
Basic: What are the optimal synthetic pathways for N-(4-ethylbenzo[d]thiazol-2-yl)-2-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)acetamide?
The synthesis typically involves multi-step reactions with careful control of conditions:
- Key Steps :
- N-Alkylation : Reacting benzo[d]thiazole-2-amine derivatives with alkylating agents (e.g., chloroacetamide intermediates) under inert atmospheres.
- Sulfonylation : Introducing the phenylsulfonyl group via coupling reactions, often using DMF or dichloromethane as solvents and catalysts like DMAP (dimethylaminopyridine) .
- Protection/Deprotection : Use of protective groups (e.g., Boc) for amine functionalities to prevent undesired side reactions .
- Optimization : Reaction yields improve with controlled temperatures (60–80°C), anhydrous conditions, and catalysts such as triethylamine .
Basic: Which analytical techniques are most reliable for structural characterization?
A combination of spectroscopic and chromatographic methods ensures accurate confirmation:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR identify proton environments and carbon frameworks, particularly distinguishing aromatic protons in benzo[d]thiazole (δ 7.2–8.5 ppm) and pyridine moieties .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C23H22N3O3S2: calculated 476.11 g/mol) .
- Infrared Spectroscopy (IR) : Detects functional groups like sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and amide (C=O at ~1650 cm⁻¹) .
- HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
Advanced: How do structural modifications (e.g., substituents on thiazole or pyridine) influence biological activity?
Structure-activity relationship (SAR) studies reveal:
- Thiazole Substituents :
- Ethyl groups at the 4-position of benzo[d]thiazole enhance lipophilicity, improving membrane permeability .
- Phenylsulfonyl groups increase electrophilicity, potentially enhancing target binding .
- Pyridine Methyl Group : The pyridin-2-ylmethyl moiety may facilitate hydrogen bonding with biological targets (e.g., kinase active sites) .
- Methodology :
- Comparative Assays : Test analogs with varying substituents in enzyme inhibition or cell viability assays .
- Computational Docking : Use tools like AutoDock to model interactions with targets (e.g., EGFR or COX-2) .
Advanced: How can contradictory data on biological activity be resolved?
Discrepancies in activity data (e.g., varying IC50 values across studies) require systematic validation:
- Standardized Assays : Replicate experiments under identical conditions (e.g., pH 7.4 buffer, 37°C) .
- Control Compounds : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to calibrate assay sensitivity .
- Structural Confirmation : Re-analyze compound purity and stability (e.g., degradation in DMSO stock solutions may alter results) .
- Meta-Analysis : Cross-reference data from orthogonal studies (e.g., in vitro vs. in vivo models) to identify confounding variables .
Basic: What strategies determine solubility and stability for in vitro studies?
- Solubility Profiling :
- Use shake-flask methods with solvents like PBS (pH 7.4) or DMSO. Centrifuge at 10,000 rpm to separate undissolved particles .
- LogP calculation (e.g., ~3.5 via ChemDraw) predicts moderate lipophilicity, requiring co-solvents (e.g., Tween-80) for aqueous solutions .
- Stability Testing :
- Incubate at 37°C in biological buffers. Monitor degradation via HPLC over 24–72 hours .
Advanced: What methodologies assess metabolic stability and toxicity?
- Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Quantify parent compound depletion via LC-MS/MS to calculate half-life (t1/2) .
- CYP450 Inhibition : Screen against cytochrome isoforms (e.g., CYP3A4) using fluorogenic substrates .
- In Silico Toxicity Prediction : Tools like ProTox-II evaluate hepatotoxicity and mutagenicity based on structural alerts (e.g., sulfonamide groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
